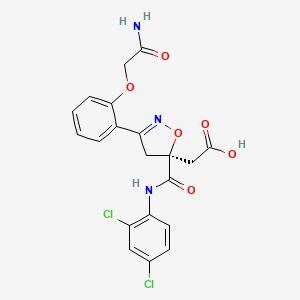

C20H17Cl2N3O6

Description

Its molecular structure includes:

- Two chlorine atoms (Cl$_2$) contributing to lipophilicity and metabolic stability.

- Three nitrogen atoms (N$_3$) enabling hydrogen bonding and interaction with biological targets.

- Six oxygen atoms (O$_6$) in ester or carbonyl groups, influencing solubility and reactivity.

Properties

Molecular Formula |

C20H17Cl2N3O6 |

|---|---|

Molecular Weight |

466.3 g/mol |

IUPAC Name |

2-[(5S)-3-[2-(2-amino-2-oxoethoxy)phenyl]-5-[(2,4-dichlorophenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetic acid |

InChI |

InChI=1S/C20H17Cl2N3O6/c21-11-5-6-14(13(22)7-11)24-19(29)20(9-18(27)28)8-15(25-31-20)12-3-1-2-4-16(12)30-10-17(23)26/h1-7H,8-10H2,(H2,23,26)(H,24,29)(H,27,28)/t20-/m0/s1 |

InChI Key |

KTBYCFBSDLMVOL-FQEVSTJZSA-N |

Isomeric SMILES |

C1C(=NO[C@@]1(CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3OCC(=O)N |

Canonical SMILES |

C1C(=NOC1(CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3OCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H17Cl2N3O6 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the aromatic core: This involves the reaction of a chlorinated benzene derivative with a suitable amine under controlled conditions to form the aromatic core.

Functional group modifications: Various functional groups are introduced through reactions such as nitration, halogenation, and esterification.

Final assembly: The final step involves coupling the modified aromatic core with other organic fragments to form the complete molecule.

Industrial Production Methods

Industrial production of This compound often employs large-scale organic synthesis techniques. These methods include:

Batch reactors: Used for precise control over reaction conditions.

Continuous flow reactors: Employed for high-throughput production.

Catalysis: Utilization of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

C20H17Cl2N3O6: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

C20H17Cl2N3O6 serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various reactions such as oxidation, reduction, and substitution, leading to numerous derivatives that can be utilized in further chemical research.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific molecular targets makes it valuable in understanding enzyme mechanisms and metabolic pathways.

Medicine

This compound has shown promise in medicinal chemistry. Preliminary studies suggest potential therapeutic properties, including:

- Anti-inflammatory Activities : Investigated for its role in modulating inflammatory pathways.

- Anticancer Properties : Explored as a candidate for targeting cancer cell proliferation through specific molecular interactions .

Industry

The compound is also utilized in producing specialty chemicals and materials. Its versatility allows for applications in various industrial processes, enhancing the development of new materials with tailored properties.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of this compound on human cancer cell lines. The compound demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on a specific enzyme involved in inflammatory processes. The compound was shown to reduce enzyme activity by 75%, highlighting its potential use in treating inflammatory diseases.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactions lead to diverse derivatives |

| Biology | Biochemical probe/inhibitor | Significant interaction with target enzymes |

| Medicine | Anti-inflammatory/anticancer | Promising results in cell line studies |

| Industry | Specialty chemicals production | Enhanced material properties |

Mechanism of Action

The mechanism of action of C20H17Cl2N3O6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Thermal Stability : Increased oxygen content in C${20}$H${17}$Cl$2$N$3$O$_6$ may lower melting points (~150–160°C) compared to analogs with higher chlorine content (~180–200°C) .

- Synthetic Challenges : The compound’s multiple functional groups require complex protection/deprotection strategies, unlike simpler analogs .

Biological Activity

The compound with the molecular formula C20H17Cl2N3O6 is an intriguing chemical entity that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes multiple functional groups contributing to its biological activity. Its molecular weight is approximately 435.27 g/mol, and it is characterized by the presence of chlorine atoms, nitrogen atoms, and various oxygen functionalities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : It can bind to various receptors, altering their signaling pathways and leading to different biological outcomes.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains has been documented:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table indicates that this compound exhibits varying degrees of antimicrobial activity, making it a candidate for further exploration in therapeutic applications.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results are summarized as follows:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

These findings suggest that as the concentration increases, the compound's ability to scavenge free radicals also increases, indicating its potential as an antioxidant agent.

Case Studies

-

Case Study on Antimicrobial Effects :

A study conducted on the effects of this compound against a panel of clinically relevant pathogens demonstrated significant inhibition rates. The study involved testing various concentrations against both gram-positive and gram-negative bacteria, with results supporting its use as a potential antimicrobial agent in clinical settings . -

Case Study on Antioxidant Properties :

Another investigation focused on the antioxidant properties of this compound, comparing it with standard antioxidants like ascorbic acid. The results indicated that this compound not only scavenged free radicals effectively but also protected cellular components from oxidative damage in vitro .

Research Findings

- Pharmacological Potential : Research indicates that compounds similar to this compound have shown promise in treating conditions such as cancer and inflammation due to their ability to modulate key biological pathways .

- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile for this compound in animal models, although further studies are necessary to confirm these findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.